molecular formula C10H21N3O B2718980 (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime CAS No. 1119452-80-0

(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime

Cat. No.: B2718980
CAS No.: 1119452-80-0
M. Wt: 199.29 g/mol
InChI Key: YRXNIQZGKXJUFH-UHFFFAOYSA-N
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Description

“(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime” is a chemical compound with the molecular formula C10H21N3O . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 10 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 199.3 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results .

Scientific Research Applications

PET Imaging of MET Receptor

Compounds structurally related to "(1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime" have been evaluated for in vivo imaging of mesenchymal-epithelial transition (MET) receptor through positron emission tomography (PET). This application is crucial for cancer diagnostics and monitoring the efficacy of MET-targeted therapies (Wu et al., 2010).

H+/K+-ATPase Inhibitory Activity

Oxime derivatives have been synthesized and characterized as potential anti-ulcer agents. These compounds exhibit significant H+/K+-ATPase inhibitory activity, suggesting their potential in the treatment of ulcer diseases (Jin et al., 2013).

Synthesis of 4H-Pyran Derivatives

Silica-bonded N-propylpiperazine sodium n-propionate has been used as a catalyst for the synthesis of 4H-pyran derivatives. This method highlights the role of related compounds in facilitating chemical reactions that produce heterocyclic compounds, which are important in pharmaceuticals (Niknam et al., 2013).

Antimicrobial Agents

Thiazolidinone derivatives, incorporating elements similar to "this compound," have been synthesized and evaluated for their antimicrobial activity. This research demonstrates the potential of these compounds in developing new treatments for infections (Patel et al., 2012).

Neurokinin-1 Receptor Antagonists

Compounds with structural similarities have been developed as neurokinin-1 (NK1) receptor antagonists. Their solubility and efficacy in pre-clinical models suggest potential applications in treating conditions such as emesis and depression (Harrison et al., 2001).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime involves the conversion of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal to the oxime derivative using hydroxylamine hydrochloride.", "Starting Materials": [ "2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "To a solution of 2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal (1.0 g, 4.5 mmol) in ethanol (10 mL), hydroxylamine hydrochloride (0.5 g, 7.2 mmol) and sodium hydroxide (0.3 g, 7.5 mmol) are added.", "The reaction mixture is stirred at room temperature for 2 hours.", "The resulting mixture is then acidified with hydrochloric acid and extracted with ethyl acetate.", "The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "The crude product is purified by column chromatography to afford (1E)-2,2-Dimethyl-3-(4-methylpiperazin-1-yl)-propanal oxime as a white solid (yield: 80%)." ] }

CAS No.

1119452-80-0

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

N-[2,2-dimethyl-3-(4-methylpiperazin-1-yl)propylidene]hydroxylamine

InChI

InChI=1S/C10H21N3O/c1-10(2,8-11-14)9-13-6-4-12(3)5-7-13/h8,14H,4-7,9H2,1-3H3

InChI Key

YRXNIQZGKXJUFH-UHFFFAOYSA-N

SMILES

CC(C)(CN1CCN(CC1)C)C=NO

Canonical SMILES

CC(C)(CN1CCN(CC1)C)C=NO

solubility

not available

Origin of Product

United States

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